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Compound of Interest

Compound Name: LY3007113

Cat. No.: B1194441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LY3007113 is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein

kinase (MAPK) signaling pathway.[1][2][3] Developed by Eli Lilly and Company, this

pyridopyrimidine derivative competitively binds to the ATP-binding site of p38 MAPK, thereby

inhibiting its kinase activity.[4] The p38 MAPK pathway is a critical regulator of cellular

responses to inflammatory cytokines and environmental stress, playing a significant role in cell

proliferation, apoptosis, and inflammation.[4] Inhibition of this pathway by LY3007113 leads to

the suppression of pro-inflammatory cytokine production and has been shown to induce

apoptosis in cancer cells, making it a compound of interest for oncological research.[2][4]

Preclinical studies have demonstrated its activity in various cancer models, including

glioblastoma, ovarian cancer, renal cancer, and leukemia.[3][5]

Physicochemical and Supplier Information
While specific details regarding the molecular formula and weight of LY3007113 are not

consistently available across public domains, several suppliers offer the compound for research

purposes. The following tables summarize the available physical and supplier information.

Table 1: Physicochemical Properties of LY3007113
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Property Value Source

Appearance Solid powder [4]

Purity >98% [4]

Solubility Soluble in DMSO, not in water [4]

Storage

Short term (days to weeks) at

0 - 4°C; Long term (months to

years) at -20°C. Store in a dry,

dark place.

[4]

Table 2: Supplier Information for LY3007113

Supplier Catalog Number Purity
Available
Quantities

MedKoo Biosciences 205855 >98% Custom synthesis

Benchchem B1194441 >98% Inquiry based

Vulcanchem - Not specified Inquiry based

Mechanism of Action and Signaling Pathway
LY3007113 exerts its biological effects by inhibiting the p38 MAPK pathway. This pathway is a

cascade of protein kinases that plays a central role in cellular stress responses. The canonical

pathway involves the activation of a MAP kinase kinase kinase (MAPKKK), which in turn

phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK3 and MKK6 for

the p38 pathway. MKK3/6 then dually phosphorylate p38 MAPK on threonine and tyrosine

residues, leading to its activation. Activated p38 MAPK phosphorylates various downstream

substrates, including MAPK-activated protein kinase 2 (MAPKAP-K2). LY3007113 acts as an

ATP-competitive inhibitor of p38 MAPK, preventing the phosphorylation of its downstream

targets and thereby interrupting the signaling cascade.[4]
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Caption: p38 MAPK Signaling Pathway and Inhibition by LY3007113.
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Quantitative Data
Specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for

LY3007113 against p38 MAPK isoforms are not readily available in the public domain through

the conducted searches. For reference, another p38 MAPK inhibitor from Eli Lilly, Ralimetinib

(LY2228820), has reported IC50 values. It is crucial to note that these values are for a different

compound and should be used for comparative purposes only.

Table 3: IC50 Values for Ralimetinib (LY2228820) - For Reference Only

Target Isoform IC50 (nmol/L) Source

p38α 5.3 [2]

p38β 3.2 [2]

Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of LY3007113,

based on methodologies described in the literature.

In Vitro p38 MAPK Enzymatic Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of LY3007113
against p38 MAPK.

Preparation
Reaction Detection

Prepare Reagents:
- Kinase Buffer

- Recombinant p38 MAPK
- Substrate (e.g., ATF2)

- ATP
- LY3007113 dilutions

Incubate p38 MAPK with
LY3007113 (or vehicle)

Initiate reaction by
adding Substrate and ATP Incubate at 30°C Terminate reaction

Detect substrate
phosphorylation

(e.g., ELISA, Radioactivity)

Analyze data and
calculate IC50
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Caption: Workflow for an in vitro p38 MAPK enzymatic assay.
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Materials:

Recombinant human p38α MAPK enzyme

p38 MAPK substrate (e.g., ATF2)

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA,

0.01% Brij-35, 1 mM DTT)

ATP

LY3007113

DMSO (for dissolving LY3007113)

96-well plates

Detection reagents (e.g., anti-phospho-substrate antibody for ELISA, or [γ-³²P]ATP for

radioactive assay)

Procedure:

Prepare a stock solution of LY3007113 in DMSO and create a serial dilution in kinase assay

buffer.

In a 96-well plate, add the diluted LY3007113 or DMSO (vehicle control) to the appropriate

wells.

Add the recombinant p38α MAPK enzyme to each well and incubate for a pre-determined

time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the p38 substrate and ATP to each well.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). The incubation time

should be within the linear range of the enzyme kinetics.

Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays).
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Detect the amount of phosphorylated substrate using a suitable method, such as ELISA with

a phospho-specific antibody or by measuring the incorporation of ³²P for a radioactive assay.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

determine the IC50 value using non-linear regression analysis.

Intracellular MAPKAP-K2 Phosphorylation Assay (Flow
Cytometry)
This protocol describes how to measure the inhibitory effect of LY3007113 on the

phosphorylation of MAPKAP-K2 in a cellular context using flow cytometry. Preclinical studies

have utilized HeLa cells for this purpose.[5]

Materials:

HeLa cells

Cell culture medium (e.g., DMEM with 10% FBS)

LY3007113

Stimulant (e.g., Anisomycin or UV radiation to activate the p38 pathway)

Fixation buffer (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., ice-cold methanol)

Staining buffer (e.g., PBS with 1% BSA)

Fluorochrome-conjugated anti-phospho-MAPKAP-K2 (Thr334) antibody

Flow cytometer

Procedure:

Seed HeLa cells in a multi-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of LY3007113 or DMSO (vehicle control) for a

specified time (e.g., 1-2 hours).

Stimulate the p38 MAPK pathway by adding a stimulant like Anisomycin for a short period

(e.g., 15-30 minutes).

Harvest the cells and fix them with fixation buffer for 10-15 minutes at room temperature.

Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on

ice.

Wash the cells with staining buffer.

Stain the cells with the fluorochrome-conjugated anti-phospho-MAPKAP-K2 antibody for 30-

60 minutes at room temperature in the dark.

Wash the cells again with staining buffer.

Resuspend the cells in staining buffer and analyze them on a flow cytometer, measuring the

fluorescence intensity of the phospho-MAPKAP-K2 stain.

The reduction in fluorescence intensity in LY3007113-treated cells compared to the

stimulated control indicates the inhibition of MAPKAP-K2 phosphorylation.

Human Tumor Xenograft Model in Immunocompromised
Mice
This protocol provides a general framework for establishing and utilizing a human tumor

xenograft model to evaluate the in vivo efficacy of LY3007113. Preclinical studies have

employed this model with various cancer cell lines, including U87MG (glioblastoma), ovarian,

and renal cancer cells.[5]
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Caption: Workflow for a human tumor xenograft model study.
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Materials:

Human cancer cell line (e.g., U87MG)

Cell culture medium and reagents

Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old

Matrigel (optional, to enhance tumor take rate)

LY3007113 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Animal housing and care facilities compliant with ethical guidelines

Procedure:

Culture the selected human cancer cells under standard conditions.

When the cells reach 80-90% confluency, harvest them using trypsin and wash with sterile

PBS.

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of

approximately 1-10 x 10⁶ cells per 100-200 µL.

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g.,

100-200 mm³), randomize the animals into treatment and control groups.

Administer LY3007113 orally at the desired dose and schedule. The control group should

receive the vehicle.

Measure the tumor dimensions with calipers two to three times a week and calculate the

tumor volume (e.g., Volume = 0.5 x Length x Width²).
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Monitor the body weight and overall health of the animals throughout the study.

Continue the treatment for a predetermined period or until the tumors in the control group

reach a specified size.

At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

Tumors can be further processed for histological analysis or biomarker assessment (e.g.,

phospho-MAPKAP-K2 levels).

Disclaimer
The information provided in these application notes and protocols is intended for research use

only by qualified professionals. The absence of publicly available, specific IC50 and Ki values

for LY3007113 necessitates careful experimental determination of its potency. The provided

protocols are general guidelines and may require optimization for specific experimental

conditions and cell lines. All animal experiments must be conducted in accordance with

institutional and national guidelines for the ethical care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1194441#ly3007113-datasheet-and-supplier-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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